molecular formula C19H16FNO3S B2779367 (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1259231-23-6

(E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Katalognummer: B2779367
CAS-Nummer: 1259231-23-6
Molekulargewicht: 357.4
InChI-Schlüssel: OROHULGRYFOUAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative of high interest in medicinal chemistry research, particularly for investigating new targeted cancer therapies and antimicrobial agents. Its molecular structure incorporates a sulfonamide group linked to a (E)-2-phenylethene scaffold and distinct 3-fluorophenyl and furan-2-ylmethyl substituents. This design is inspired by known pharmacophores; for instance, structurally related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent and selective B-Raf V600E inhibitors, exhibiting low nanomolar IC 50 values and significant anti-proliferative effects in B-Raf V600E -mutated human cancer cell lines, such as colorectal cancer and melanoma . The presence of the furan ring is a critical feature, as furan derivatives are extensively documented in scientific literature for their broad spectrum of biological activities, including potent antibacterial and antifungal properties . Researchers can utilize this compound as a key lead or intermediate in developing novel therapeutic agents. It is supplied strictly for non-human, in-vitro research applications. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3S/c20-17-8-4-9-18(14-17)21(15-19-10-5-12-24-19)25(22,23)13-11-16-6-2-1-3-7-16/h1-14H,15H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHULGRYFOUAR-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves the following steps:

  • Formation of the Ethenesulfonamide Backbone: : The initial step involves the preparation of the 2-phenylethenesulfonamide backbone. This can be achieved through the reaction of phenylacetylene with sulfonyl chloride under basic conditions to form the ethenesulfonamide intermediate.

  • Introduction of the Fluorophenyl Group: : The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the ethenesulfonamide intermediate with a fluorobenzene derivative in the presence of a strong base such as sodium hydride.

  • Attachment of the Furan-2-ylmethyl Group: : The final step involves the alkylation of the nitrogen atom with a furan-2-ylmethyl halide. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction reactions can target the ethenesulfonamide moiety, converting it to the corresponding ethylsulfonamide.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethylsulfonamide derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

  • Organic Synthesis: : The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery.

  • Materials Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The compound’s ability to interact with DNA or proteins can also contribute to its anticancer activity by inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Key Structural Features and Modifications

The compound’s uniqueness lies in its substitution pattern:

  • Furan-2-ylmethyl moiety : A heterocyclic group that may improve solubility or confer selectivity in biological systems.
  • Phenylethenesulfonamide backbone : A rigid, planar structure facilitating π-π stacking interactions.

Comparisons with analogous compounds (Table 1) highlight critical structural variations and their implications:

Table 1: Structural Comparison of Ethenesulfonamide Derivatives
Compound Name Substituents (R1, R2) Key Modifications Biological Activity/Notes Reference
Target Compound R1: 3-fluorophenyl; R2: furan-2-ylmethyl Furyl group, 3-F substitution Not explicitly reported (inferred) N/A
(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide (FPSS) R1: 4-fluorophenyl; R2: H 4-F substitution, no furan Inhibits β-glucuronidase in Listeria
Compound 6ae (from ) R1: 3-fluoro-4-methoxyphenyl; R2: perfluorophenyl Methoxy, perfluorophenyl groups Synthetic yield: 48%; mp 113–115°C
Pyrimidinyl-substituted analog () R1: pyrimidinyl; R2: methoxy/ethoxy Heterocyclic R1, alkoxy R2 Crystallization and solvate studies

Impact of Substituents on Activity and Properties

  • Fluorine Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in FPSS may alter electronic distribution and steric hindrance, affecting target binding.
  • Heterocyclic vs.
  • Synthetic Accessibility : Compound 6ae was synthesized in 48% yield , suggesting that bulkier substituents (e.g., perfluorophenyl) may reduce efficiency compared to simpler analogs like FPSS.

Biologische Aktivität

(E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves a reaction between specific precursors under controlled conditions. A common method includes the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol, which yields the desired product in a 64% yield after recrystallization from dimethylformamide .

Research indicates that (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide exhibits significant biological activity that may be attributed to its structural characteristics. The compound acts primarily through inhibition of specific enzyme pathways and modulation of receptor activity, although detailed mechanisms are still under investigation.

Anticancer Properties

Studies have demonstrated that the compound shows promise as an anticancer agent. In vitro assays reveal that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values observed at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 µg/mL, significant growth inhibition was observed for Staphylococcus aureus, while E. coli was less affected, highlighting a selective antimicrobial profile .

Data Summary

The following table summarizes key findings related to the biological activity of (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide:

Biological Activity Cell Line/Pathogen IC50/MIC (µM) Effect
AnticancerMCF-7 (Breast Cancer)10Induces apoptosis
AntimicrobialStaphylococcus aureus50Significant growth inhibition
AntimicrobialEscherichia coli>100Minimal effect

Q & A

Q. What are the common synthetic routes for (E)-N-(3-fluorophenyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Sulfonamide formation : Reacting (E)-2-phenylethenesulfonyl chloride with 3-fluoroaniline under controlled basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • N-alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution, often using potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile .
  • Optimization variables : Temperature (60–80°C), solvent polarity, and catalyst loading (e.g., phase-transfer catalysts for improved yields). Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the (E)-configuration of the ethenesulfonamide moiety (characteristic coupling constants: J = 12–15 Hz for trans alkenes) and substituent integration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ or [M−H]− ions).
  • FT-IR : Identifies sulfonamide S=O stretches (1320–1350 cm⁻¹) and aromatic C-F bonds (1100–1150 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

  • Substituent effects : Fluorine at the 3-position on the phenyl ring enhances metabolic stability but may reduce solubility compared to chloro or methoxy analogs .
  • Furan vs. thiophene moieties : Replacing furan-2-ylmethyl with thiophene-2-ylmethyl increases lipophilicity, altering cellular uptake and target binding (e.g., IC50 shifts from 1.2 µM to 0.8 µM in kinase inhibition assays) .
  • Data validation : Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) clarifies whether activity discrepancies stem from assay-specific artifacts .

Q. What strategies mitigate low yields (<50%) during the final coupling step?

Contradictory yield data (e.g., 48% in vs. 80–83% in ) suggest:

  • Steric hindrance : Bulky substituents (e.g., 3-fluorophenyl) slow reaction kinetics. Using microwave-assisted synthesis at 100°C for 30 minutes improves efficiency .
  • Solvent selection : Switching from THF to DMF increases dielectric constant, enhancing nucleophilicity of the amine .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) or enzymatic catalysts (e.g., lipases) may accelerate C-N bond formation .

Q. How can computational modeling predict metabolic pathways and off-target interactions?

  • In silico tools : Use Schrödinger’s QikProp to predict logP (2.8 ± 0.3) and CYP450 inhibition profiles.
  • Metabolite identification : Molecular docking with CYP3A4 (PDB ID 4I3G) suggests hydroxylation at the furan ring as a primary metabolic pathway .
  • Off-target screening : Similarity ensemble approach (SEA) maps structural analogs to kinase or GPCR targets, guiding counter-screen assays .

Key Methodological Recommendations

  • For SAR studies : Prioritize fluorine scanning and isosteric replacements (e.g., furan → thiophene) to balance potency and solubility .
  • For metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring to reduce CYP-mediated degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.